molecular formula C22H23N3O2 B10980071 2-{2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazol-1-yl}-1-(pyrrolidin-1-yl)ethanone

2-{2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazol-1-yl}-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B10980071
M. Wt: 361.4 g/mol
InChI Key: JUXRHSYLTUDXHY-JLHYYAGUSA-N
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Description

This compound features a benzimidazole core substituted with a (E)-4-methoxystyryl group at position 2 and a pyrrolidin-1-yl ethanone moiety at position 1. The benzimidazole scaffold is renowned for its pharmacological versatility, including antimicrobial, anticancer, and kinase inhibitory activities .

Properties

Molecular Formula

C22H23N3O2

Molecular Weight

361.4 g/mol

IUPAC Name

2-[2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazol-1-yl]-1-pyrrolidin-1-ylethanone

InChI

InChI=1S/C22H23N3O2/c1-27-18-11-8-17(9-12-18)10-13-21-23-19-6-2-3-7-20(19)25(21)16-22(26)24-14-4-5-15-24/h2-3,6-13H,4-5,14-16H2,1H3/b13-10+

InChI Key

JUXRHSYLTUDXHY-JLHYYAGUSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CC(=O)N4CCCC4

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CC(=O)N4CCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

    Industrial Production:

Chemical Reactions Analysis

Reactivity::

    Oxidation: The compound’s aromatic rings are susceptible to oxidation, leading to the formation of corresponding quinones.

    Reduction: Reduction of the imine group can yield the secondary amine.

    Substitution: Halogenation or other substitution reactions can modify the phenyl or benzimidazole rings.

    Common Reagents and Conditions:

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant activity against various cancer cell lines. For instance, a study involving derivatives of benzimidazole demonstrated their effectiveness in inhibiting the proliferation of human liver cancer cells (HepG2) . The selectivity index (SI) values of these compounds were notably higher than that of methotrexate, a standard chemotherapeutic agent.

Antimicrobial Properties

Benzimidazole derivatives are also recognized for their antimicrobial activities. The incorporation of different substituents on the benzimidazole core can enhance their efficacy against bacterial and fungal strains. Preliminary screenings suggest that the presence of the methoxy group in this compound may contribute to its antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Antioxidant Activity

Another significant application of this compound is its potential as an antioxidant. Compounds with similar structures have been shown to scavenge free radicals effectively, thus providing protective effects against oxidative stress-related diseases. Studies have suggested that the benzimidazole ring plays a crucial role in enhancing antioxidant activity by stabilizing radical intermediates.

Pharmacological Studies

Pharmacological investigations into compounds similar to 2-{2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazol-1-yl}-1-(pyrrolidin-1-yl)ethanone have utilized various methodologies, including molecular docking studies and in vitro assays to assess their biological activities.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to specific biological targets, such as enzymes involved in cancer progression or microbial resistance mechanisms. These computational studies provide insights into the interaction patterns at the molecular level, aiding in the rational design of more potent derivatives.

Case Study 1: Anticancer Efficacy

In one notable study, researchers synthesized several benzimidazole derivatives and evaluated their anticancer properties against HepG2 cells. The results indicated that specific modifications on the benzimidazole structure led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells . This underscores the therapeutic potential of compounds like 2-{2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazol-1-yl}-1-(pyrrolidin-1-yl)ethanone .

Case Study 2: Antimicrobial Screening

A comparative study on various benzimidazole derivatives highlighted their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The presence of the pyrrolidine moiety was found to improve activity against resistant strains, suggesting that this compound could serve as a lead structure for developing new antibiotics .

Mechanism of Action

    Molecular Targets: Identify specific proteins or receptors affected by the compound.

    Pathways Involved: Investigate signaling pathways modulated by its interactions.

Comparison with Similar Compounds

Structural Comparisons

The following table highlights structural differences and similarities with key analogs:

Compound Name / Evidence ID Core Structure Key Substituents Notable Features
Target Compound Benzimidazole - 2-[(E)-2-(4-Methoxyphenyl)ethenyl]
- 1-(Pyrrolidin-1-yl)ethanone
Conformational flexibility from ethenyl linkage; methoxy enhances lipophilicity
4-{1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-[3-(trifluoromethyl)phenyl]-2-pyrrolidinone Benzimidazole + pyrrolidinone - 4-Methoxyphenoxy ethyl
- 3-Trifluoromethylphenyl
Ether linker increases rigidity; CF₃ group improves metabolic stability
4-{1-[2-(2-Allylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one Benzimidazole + pyrrolidinone - 2-Allylphenoxy ethyl
- 4-Methoxyphenyl
Allyl group introduces steric bulk; methoxy common to target
4-{1-[2-(4-Ethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-fluorobenzyl)pyrrolidin-2-one Benzimidazole + pyrrolidinone - 4-Ethylphenoxy ethyl
- 4-Fluorobenzyl
Ethyl and fluorine substituents alter solubility and binding affinity
1-Benzyl-4-{1-[2-(4-methylphenoxy)ethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone Benzimidazole + pyrrolidinone - Benzyl
- 4-Methylphenoxy ethyl
Benzyl group may enhance CNS penetration; methylphenoxy increases hydrophobicity

Physicochemical Properties

  • Lipophilicity: The 4-methoxyphenyl group in the target compound increases logP compared to non-substituted analogs. Fluorinated derivatives (e.g., ) balance lipophilicity with metabolic stability .
  • Solubility: Bulky substituents (e.g., allyl in ) may reduce aqueous solubility, whereas polar groups like pyrrolidin-1-yl ethanone improve it .

Biological Activity

The compound 2-{2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazol-1-yl}-1-(pyrrolidin-1-yl)ethanone is a synthetic organic molecule notable for its complex structure, which includes a benzimidazole core, a methoxyphenyl substituent, and a pyrrolidine moiety. This unique structural configuration suggests significant potential for various biological activities, particularly in medicinal chemistry.

  • Molecular Formula : C22H23N3O2
  • Molecular Weight : 361.4 g/mol
  • Structural Features :
    • Benzimidazole core
    • Methoxy group on the phenyl ring
    • Pyrrolidine ring

Biological Activity Overview

Research into the biological activities of benzimidazole derivatives indicates a range of pharmacological effects. This compound's structural characteristics may confer specific activities, including:

  • Antimicrobial Activity
  • Anticancer Properties
  • Anti-inflammatory Effects
  • Neuroprotective Effects

The biological activity of this compound can be attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that compounds with similar structures often exhibit the following mechanisms:

  • Inhibition of Enzymatic Activity : Many benzimidazole derivatives inhibit enzymes such as kinases and phosphodiesterases.
  • Receptor Modulation : The compound may act on G protein-coupled receptors (GPCRs), influencing signaling pathways related to inflammation and cancer progression.
  • DNA Interaction : Some studies indicate that benzimidazole derivatives can intercalate into DNA, affecting replication and transcription.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds highlights the unique attributes of 2-{2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazol-1-yl}-1-(pyrrolidin-1-yl)ethanone:

Compound NameStructure FeaturesBiological ActivityUnique Attributes
4-MethoxybenzimidazoleBenzimidazole core, methoxy groupAntimicrobialSimpler structure, lacks pyrrolidine
PyrrolidinylbenzimidazoleBenzimidazole core, pyrrolidineAnticancerNo methoxy substitution
2-AminobenzimidazoleAmino group substitutionAntiviralNo ethylene bridge

The combination of a methoxyphenyl group with a pyrrolidine ring in this compound potentially enhances its pharmacological profile and interaction capabilities.

Case Studies and Research Findings

Recent studies have documented various biological activities associated with this class of compounds:

  • Anticancer Activity : A study demonstrated that benzimidazole derivatives exhibit cytotoxic effects on several cancer cell lines, suggesting potential use in cancer therapy .
  • Antimicrobial Properties : Research indicated that similar compounds possess significant antimicrobial activity against both bacterial and fungal strains, highlighting their therapeutic potential in treating infections .
  • Neuroprotective Effects : Investigations into the neuroprotective properties of benzimidazole derivatives have shown promise in models of neurodegenerative diseases, indicating their potential role in neuroprotection .

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